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Compound of Interest

Compound Name: [2'-13CJribothymidine

Cat. No.: B583963

Ribothymidine, or 5-methyluridine, is a naturally occurring modified nucleoside found in the T-
loop of transfer RNA (tRNA), where it plays a role in stabilizing the molecule's tertiary
structure[1]. While structurally similar to its deoxy-counterpart thymidine, the presence of a
hydroxyl group at the 2'-position of the ribose sugar is a defining feature of ribonucleosides.
This 2'-position is not merely a structural element; it is a critical determinant of sugar pucker
conformation (C2'-endo vs. C3'-endo), which in turn dictates the local and global geometry of
nucleic acid helices.

Introducing a stable, non-radioactive carbon-13 (33C) isotope specifically at this 2'-position
creates [2'-13C]ribothymidine. This atom-specific labeling transforms the molecule into a
powerful spectroscopic tool. The 3C nucleus possesses a nuclear spin that can be detected by
NMR, allowing researchers to selectively monitor the 2'-position within a complex biomolecule.
This targeted approach is invaluable for overcoming the spectral overlap and resolution
challenges inherent in studying large nucleic acid structures[2].

Physicochemical Properties and Synthesis

A thorough understanding of the molecule's fundamental properties is essential for its effective
use.

Chemical Structure and Nomenclature

The core structure of [2'-13C]ribothymidine consists of a thymine (5-methyluracil) base linked via
a 3-N1-glycosidic bond to a ribose sugar. The isotopic label is located at the second carbon
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atom of the furanose ring.

o Systematic Name: 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-[2-13C]oxolan-2-yl]-5-
methylpyrimidine-2,4(1H,3H)-dione

e Common Synonyms: [2'-13C]ribothymidine, 5-methyl-[2'-13C]uridine[3]
e Molecular Formula: 3CCoH14N2056[3]
Below is a diagram illustrating the chemical structure with the 13C-labeled position highlighted.

Caption: Chemical structure of [2'-13C]ribothymidine, with the 13C label highlighted in red.

Physicochemical Data

Quantitative data for isotopically labeled compounds are primarily sourced from specialized
suppliers who provide certificates of analysis.

Property Value Source
Molecular Weight 259.22 g/mol Omicron Biochemicals, Inc.[3]
CAS Number 478510-98-4 Omicron Biochemicals, Inc.[3]

Isotopic Enrichment

Typically >98%

Supplier Dependent (e.g., CIL,
Omicron)[4]

Chemical Purity

Typically 295-98% (by HPLC)

Supplier Dependent

Appearance

White solid

General observation for

nucleosides[1]

Melting Point (unlabeled)

183 -187 °C

PubChem (for ribothymidine)
[5]

Note: The molecular weight is slightly higher than that of the unlabeled ribothymidine (258.23
g/mol ) due to the presence of the heavier 13C isotope.[3][5]

Synthesis and Purification Overview
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The synthesis of site-specifically labeled nucleosides is a complex multi-step process. While
detailed proprietary methods are not public, the general approach involves either chemical or a
combination of enzymatic and chemical methods[6][7][8]. A common strategy is to synthesize a
D-ribose precursor with the 13C label already incorporated at the desired position (C2). This
labeled sugar is then used in a glycosylation reaction with a protected thymine base to form the
final nucleoside[9][10].

Causality in Synthesis: The choice of synthetic route is dictated by the need for high
diastereoselectivity to ensure the correct stereochemistry (the 3-anomer) and the use of
protective groups to prevent unwanted side reactions on the hydroxyl and amine functionalities.

Post-synthesis, purification is paramount. High-Performance Liquid Chromatography (HPLC) is
the standard method for achieving the high chemical purity required for sensitive biophysical
experiments. The final product's identity and isotopic enrichment are confirmed using Mass
Spectrometry and NMR spectroscopy.

Applications in NMR Spectroscopy of Nucleic Acids

The primary utility of [2'-13C]ribothymidine is in NMR spectroscopy, a powerful technique for
determining the structure and dynamics of molecules in solution[11].

The Rationale: Why Probe the 2'-Position?

In RNA and DNA, the five-membered ribose ring is not planar; it exists in a dynamic equilibrium
between different puckered conformations. The two most common conformations are C3'-endo
(A-form helix, typical for RNA) and C2'-endo (B-form helix, typical for DNA). The sugar pucker
directly influences the phosphodiester backbone torsion angles and, consequently, the overall
helical structure.

The 13C chemical shift of the 2'-carbon is exquisitely sensitive to the sugar pucker. By
incorporating [2'-13C]ribothymidine into a nucleic acid sequence, researchers can obtain a
direct, unambiguous reporter on the local conformational state of that specific residue. This is
particularly crucial for studying:

e RNA folding and catalysis

o DNA-RNA hybrid structures
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e Drug-nucleic acid interactions

e Conformational switching in response to environmental cues

Key Experimental Workflow: From Labeled Nucleoside
to Structural Insight

The process of using [2'-13C]ribothymidine for structural studies follows a well-defined workflow.

Caption: Workflow for using [2'-*3C]ribothymidine in NMR-based structural biology studies.

The Core Experiment: 2D *H-**C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of this
methodology[12]. It is a two-dimensional NMR experiment that correlates the chemical shifts of
directly bonded protons (*H) and heteronuclei (in this case, 13C).

What it produces: A 2D spectrum where each peak (cross-peak) corresponds to a specific C-
H bond. For an oligonucleotide containing [2'-13C]ribothymidine, a single, well-resolved peak
will appear corresponding to the C2'-H2' bond of that residue.

Why it's powerful: This atom-specific signal is isolated from the thousands of other signals in
the macromolecule, providing an uncluttered window into a specific location. The position
(chemical shift) of this peak provides direct information about the local electronic
environment and, by extension, the sugar conformation. Changes in the peak’s position upon
binding a ligand or changing conditions indicate a local conformational change.

Experimental Protocol: Incorporation and Analysis

This section provides a generalized, self-validating protocol for the use of [2'-13C]ribothymidine.

Step 1: Oligonucleotide Synthesis

o Phosphoramidite Preparation: The [2'-13C]ribothymidine nucleoside must first be converted
into its 5'-dimethoxytrityl (DMT), 3'-phosphoramidite derivative. This is a standard chemical
modification that makes the nucleoside compatible with automated solid-phase synthesizers.
This step is typically performed by the supplier or a specialized chemistry lab.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.mdpi.com/1420-3049/26/9/2714
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Automated Solid-Phase Synthesis: The labeled phosphoramidite is installed in a specific port
on an automated DNA/RNA synthesizer. The desired oligonucleotide sequence is
programmed, and the synthesis proceeds via standard phosphoramidite chemistry[7][13].

o Trustworthiness Check: The efficiency of each coupling step, especially for the expensive
labeled monomer, is monitored in real-time by the synthesizer's trityl cation detector. A
successful coupling yields a strong colorimetric signal.

Step 2: Purification and Quality Control

» Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the
solid support and all protecting groups are removed using a chemical cocktail (e.g., aqueous
ammonia and/or methylamine).

 Purification: The crude product is purified, typically by denaturing polyacrylamide gel
electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to isolate the
full-length, correctly synthesized oligonucleotide from shorter, failed sequences.

e Quality Control (Self-Validation): The final product's identity and purity must be rigorously
confirmed.

o Mass Spectrometry (MALDI-TOF or ESI): Verifies that the molecular weight of the purified
oligonucleotide matches the theoretical mass, confirming the successful incorporation of
the single 3C label.

o Analytical HPLC or Capillary Electrophoresis (CE): Confirms the purity of the final sample
is >95%.

Step 3: NMR Data Acquisition

o Sample Preparation: The purified oligonucleotide is dissolved in an appropriate NMR buffer
(e.g., 10 mM sodium phosphate, 100 mM NaCl, 90% H20/10% D20, pH 6.8). The final
concentration is typically in the range of 0.1 to 1.0 mM.

 NMR Experiment: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz or
higher). A standard 2D tH-13C HSQC pulse sequence is run.
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o Expertise in Practice: The choice of acquisition parameters (e.g., number of scans,
spectral width) is critical and depends on the sample concentration and spectrometer
strength. The goal is to achieve sufficient signal-to-noise in a reasonable amount of time
(typically several hours).

Conclusion: A Precision Tool for Molecular Insights

[2'-13C]ribothymidine is more than just a labeled chemical; it is a precision tool that empowers
researchers to ask highly specific questions about the structure and function of nucleic acids.
By providing a clear and unambiguous NMR signal from a conformationally sensitive position, it
enables the study of local dynamics, drug binding modes, and the structural basis of biological
mechanisms that would otherwise be intractable. For professionals in drug development, this
allows for the detailed characterization of how a potential therapeutic interacts with its DNA or
RNA target, facilitating rational drug design and optimization.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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